N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
The exact mass of the compound this compound is 414.16919058 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-5-9-18(10-6-16)14-28-23(30)22-20(4-3-13-25-22)27(24(28)31)15-21(29)26-19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNJUGOKFLIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex compound belonging to the pyridopyrimidine family. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features a pyridopyrimidine core, characterized by a fused pyridine and pyrimidine ring system. Its structure can be broken down into the following components:
- Pyridopyrimidine moiety : This core structure is known for various biological activities.
- Methylphenyl substitutions : The presence of 4-methylphenyl groups enhances lipophilicity and may influence binding interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of pyridopyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Table 1: Biological Activities of Pyridopyrimidine Derivatives
| Compound Name | Target Enzyme | Activity Type | IC50 (µM) |
|---|---|---|---|
| Piritrexim | DHFR | Antitumor | 0.5 |
| Compound A | Tyrosine Kinase | Antitumor | 0.8 |
| Compound B | DHFR | Antiparasitic | 1.2 |
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of DHFR. This inhibition leads to a reduction in tetrahydrofolate levels necessary for nucleotide synthesis:
Study on Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that several pyridopyrimidine derivatives exhibited promising cytotoxic effects against HeLa cells with IC50 values ranging from 0.5 to 1.5 µM. The specific activity of this compound was noted but requires further exploration in clinical settings.
Pharmacological Implications
The biological activity of this compound suggests potential therapeutic applications in treating cancers and possibly other conditions where DHFR inhibition is beneficial. Furthermore, the structural modifications present in this compound may enhance its selectivity and reduce side effects compared to traditional antifolates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
